(5Z)-5-(4-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by the presence of a bromophenyl group, a butoxyphenyl group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-butoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiourea under acidic conditions to yield the triazolothiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.
Reduction: Reduction reactions can occur at the triazolothiazole core, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution at the bromophenyl group.
Major Products
Oxidation: Bromophenyl oxides.
Reduction: Dihydro derivatives of the triazolothiazole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has been studied for its potential as a bioactive molecule. It exhibits promising activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to fully understand its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the butoxyphenyl group contributes to its stability and lipophilicity.
Properties
Molecular Formula |
C21H18BrN3O2S |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-10-6-15(7-11-17)19-23-21-25(24-19)20(26)18(28-21)13-14-4-8-16(22)9-5-14/h4-11,13H,2-3,12H2,1H3/b18-13- |
InChI Key |
XVLWQDDVBGFTMK-AQTBWJFISA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2 |
Origin of Product |
United States |
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